molecular formula C8H9N5 B2604233 N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine CAS No. 1153210-84-4

N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

Cat. No.: B2604233
CAS No.: 1153210-84-4
M. Wt: 175.195
InChI Key: XEYYVTMUBFQQGM-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, making it a promising candidate for cancer treatment . The structure of this compound consists of a pyrimidine ring substituted with a pyrazole moiety, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

    Oxidation and Reduction: The pyrazole moiety can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, with reaction conditions involving bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while oxidation of the pyrazole moiety can produce pyrazole N-oxides .

Scientific Research Applications

N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine involves the inhibition of CDK2, a serine/threonine protein kinase. CDK2 is activated by binding to cyclin A or E and phosphorylation at its Thr160 residue . This compound binds to the active site of CDK2, preventing its interaction with cyclins and subsequent phosphorylation events. This inhibition leads to cell cycle arrest at the S and G2/M phases, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which enhances its selectivity and potency as a CDK2 inhibitor. This compound exhibits sub-micromolar antiproliferative activity against various cancer cell lines, making it a promising candidate for further development in cancer therapy .

Properties

IUPAC Name

N-(1-methylpyrazol-4-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-13-6-7(5-11-13)12-8-9-3-2-4-10-8/h2-6H,1H3,(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYYVTMUBFQQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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